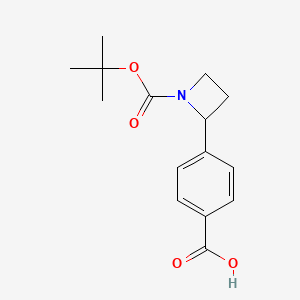

4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid

Description

4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid is a benzoic acid derivative featuring a 4-membered azetidine ring at the para-position of the aromatic core. The azetidine is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. This compound is significant in medicinal chemistry, particularly as a building block for proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its rigid azetidine ring and Boc group influence its conformational stability, solubility, and reactivity, making it a versatile intermediate in drug discovery.

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-12(16)10-4-6-11(7-5-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHHMYDKBPJDRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid typically involves the protection of the azetidine ring with a tert-butoxycarbonyl group, followed by its attachment to a benzoic acid derivative. One common method involves the use of benzotriazole and thionyl chloride in dichloromethane under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized under specific conditions.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives, while reduction of the azetidine ring can produce azetidine derivatives with different functional groups.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have indicated that compounds related to 4-(1-(tert-butoxycarbonyl)azetidin-2-yl)benzoic acid exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, showing significant inhibition rates. A notable study reported that certain derivatives displayed up to 84.19% inhibition against leukemia cell lines, highlighting their potential as anticancer agents .

2. Anti-inflammatory Properties

Compounds derived from similar structures have also been investigated for their anti-inflammatory effects. In vivo studies demonstrated that these compounds can significantly reduce inflammation, suggesting that this compound and its derivatives may be beneficial in treating inflammatory diseases .

3. Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to modulate biological pathways can lead to the development of new therapeutic agents targeting specific diseases, including cancer and autoimmune disorders.

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The Boc group serves as a protective group, allowing the compound to be selectively deprotected and activated under specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Heterocycles with Benzoic Acid Moieties

Piperidine and Piperazine Derivatives

- 3-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid (): Replaces the azetidine with a 6-membered piperidine ring. The larger ring reduces steric strain compared to azetidine, enhancing conformational flexibility. This may improve binding to larger protein pockets but reduce selectivity in some contexts .

- 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid (): Incorporates a piperazine ring linked via a methyl group.

Key Differences :

| Compound | Heterocycle | Ring Size | Flexibility | Solubility |

|---|---|---|---|---|

| Target Compound | Azetidine | 4-member | Rigid | Moderate |

| 3-(1-Boc-piperidin-3-yl)benzoic acid | Piperidine | 6-member | Flexible | Moderate |

| 3-{[4-Boc-piperazin-1-yl]methyl}benzoic acid | Piperazine | 6-member | Flexible | High |

Azetidine Derivatives with Modifications

- (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid (): Replaces the benzoic acid with acetic acid. The shorter carboxylic acid chain reduces steric hindrance and may enhance metabolic stability but diminishes aromatic interactions critical for target binding .

- 2-(1-(Tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid (): Adds a methoxy group to the azetidine ring.

Key Differences :

| Compound | Acid Moiety | Azetidine Substituents | Bioactivity Implications |

|---|---|---|---|

| Target Compound | Benzoic acid | None | Aromatic π-Stacking |

| (R)-2-(1-Boc-azetidin-2-yl)acetic acid | Acetic acid | None | Reduced aromaticity |

| 2-(1-Boc-3-methoxyazetidin-3-yl)acetic acid | Acetic acid | Methoxy | Enhanced electron density |

Substitution Patterns on the Benzene Ring

- 4-((tert-Butoxycarbonyl)amino)benzoic acid (): Features a Boc-protected amino group directly attached to the benzene ring. The absence of a heterocycle simplifies synthesis but reduces conformational control, impacting target specificity .

- 2-Amino-4-(tert-butyl)benzoic acid (): Substitutes the Boc-azetidine with a tert-butyl group.

Key Differences :

| Compound | Substituent | Conformational Impact | Lipophilicity |

|---|---|---|---|

| Target Compound | Boc-azetidine | Rigid, 3D structure | Moderate |

| 4-(Boc-amino)benzoic acid | Boc-amino | Flexible | Low |

| 2-Amino-4-(tert-butyl)benzoic acid | tert-Butyl | Planar | High |

Biological Activity

4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid, also known by its CAS number 908334-10-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- Structure : The compound features an azetidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential drug candidate in various therapeutic areas. Key activities include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, similar to other azetidine derivatives.

- Anticancer Activity : Some derivatives of azetidine compounds have shown promise in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : There is evidence indicating that compounds with similar structural features exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds, several hypotheses can be made:

- Kinase Inhibition : The compound may interact with specific kinases involved in cell signaling pathways, leading to altered cellular responses.

- Receptor Modulation : It might modulate the activity of certain receptors, influencing downstream signaling cascades critical for cellular function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(1-(tert-butoxycarbonyl)azetidin-2-yl)benzoic acid?

- Methodological Answer : The synthesis typically involves multi-step strategies:

- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the azetidine ring to prevent undesired side reactions during subsequent steps .

- Step 2 : Coupling of the Boc-protected azetidine moiety to a benzoic acid derivative. Suzuki-Miyaura cross-coupling is often employed for aryl-aryl bond formation, as demonstrated in analogous syntheses involving tert-butoxycarbonyl-protected intermediates .

- Step 3 : Deprotection and purification via column chromatography or recrystallization.

- Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize stoichiometry to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and azetidine ring protons (e.g., δ 3.0–4.0 ppm for N-CH) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass 306.1558 for CHNO) via ESI-MS or MALDI-TOF .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Acidic Conditions : The Boc group is labile in acidic environments (e.g., TFA or HCl), necessitating storage in neutral buffers for biological assays .

- Temperature : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester or carbamate linkages .

- Light Sensitivity : Protect from prolonged UV exposure to avoid degradation of the aromatic benzoic acid moiety.

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the azetidine and benzoic acid moieties?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to enhance cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and solubility.

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Perform kinetic studies (e.g., IC determination) using fluorogenic substrates to evaluate inhibition of proteases or kinases, leveraging the benzoic acid moiety’s potential for hydrogen bonding .

- Structural-Activity Relationship (SAR) : Modify the azetidine ring’s substituents or Boc group to assess impact on binding affinity. X-ray crystallography or cryo-EM can resolve binding modes .

Q. What strategies mitigate stability issues during in vitro or in vivo assays?

- Methodological Answer :

- Buffering Systems : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize Boc group hydrolysis .

- Prodrug Design : Convert the benzoic acid to a methyl ester to enhance membrane permeability, with enzymatic cleavage post-uptake .

- Metabolite Identification : Use LC-MS/MS to track degradation products in biological matrices (e.g., plasma or liver microsomes) .

Q. How can computational modeling guide the design of derivatives with improved properties?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or β-lactamases) using software like AutoDock Vina, focusing on the azetidine ring’s conformational flexibility .

- Quantum Mechanical Calculations : Calculate electrostatic potential maps to predict reactivity of the Boc group or benzoic acid moiety under specific conditions .

- ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.